2,2-Difluoro-2-(fluorosulfonyl)acetic acid
Overview
Description
2,2-Difluoro-2-(fluorosulfonyl)acetic acid is a chemical compound with the linear formula FSO2CF2CO2H . It is employed as a difluorocarbene source for difluoromethylation of phenolic hydroxyl groups . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
This compound can be prepared by reacting four fluorine acetic acid-beta-sulfonic lactone with sodium hydroxide . It has been reported to be used in the preparation of 1-difluoromethyl-2-oxo-1,2-dihydropyridine analogs by reacting with the corresponding 2-chloropyridines .Molecular Structure Analysis
The molecular formula of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid is C2HF3O4S . The SMILES string representation is OC(=O)C(F)(F)S(F)(=O)=O .Chemical Reactions Analysis
This compound is used as a difluorocarbene source for difluoromethylation of phenolic hydroxyl groups . It is also used as an important reagent in the synthesis of difluorocarbenes and difluorocyclopropanes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.09 g/mol . It has a boiling point of 153 °C and a density of 1.723 g/mL at 25 °C . The refractive index is 1.36 (lit.) . It is soluble in water .Scientific Research Applications
Difluorocarbene Generation
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) serves as an efficient source of difluorocarbene under specific conditions. It exhibits carbene reactivity comparable to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), generating difluorocyclopropane products (Eusterwiemann, Martínez, & Dolbier, 2012).
Interaction with Silver Oxide and Carbonate
The interaction of the sulfofluoride group in organofluorine compounds, including 2,2-difluoro-2-(fluorosulfonyl)acetic acid, with silver oxide and carbonate, is crucial in membrane, catalytic, and other advanced technologies. The synthesis of silver 2,2-difluoro-2(fluorosulfonyl)acetate demonstrates the consecutive utilization of sulfofluoride and fluorocarbonyl functions (Emel'yanov et al., 2011).
Anionotropic Transformations of β-Sultones
2,2-Difluoro-2-(fluorosulfonyl)acetic acid is involved in anionotropic transformations of β-sultones, leading to the preparation of various fluorine-containing esters and alkanoyl fluorides. This highlights its reactivity with nucleophilic reagents (Sokol'skii, Belaventsev, & Knunyants, 1970).
A crystalline, shelf-stable reagent [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) was developed for synthesizing sulfur(VI) fluorides, using difluorocarbene sources like 2,2-difluoro-2-(fluorosulfonyl)acetic acid for mild condition applications in the synthesis of aryl fluorosulfates and sulfamoyl fluorides (Zhou et al., 2018).
NMR Spectroscopic Studies
High-resolution NMR spectroscopy of difluoro(fluorosulfonyl) and difluoro(fluorosulfonyloxy) acetyl fluorides, including 2,2-difluoro-2-(fluorosulfonyl)acetic acid, has provided insights into complex spin-spin coupling mechanisms of fluorine and carbon nuclei (Emel'yanov et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2,2-difluoro-2-fluorosulfonylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O4S/c3-2(4,1(6)7)10(5,8)9/h(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDQUABHDFWIIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)S(=O)(=O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372104 | |
Record name | 2,2-Difluoro-2-(fluorosulfonyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(fluorosulfonyl)acetic acid | |
CAS RN |
1717-59-5 | |
Record name | 2,2-Difluoro-2-(fluorosulfonyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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